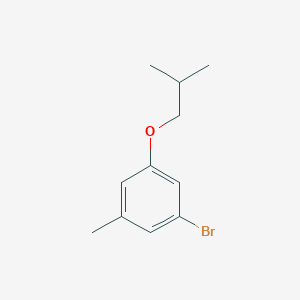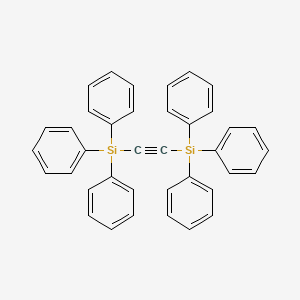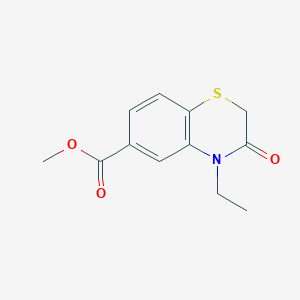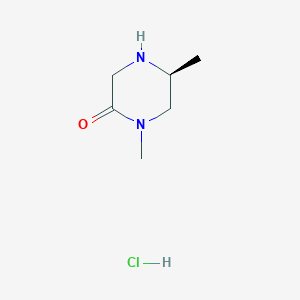
Benzyl (7-oxoheptyl)carbamate
Descripción general
Descripción
Benzyl (7-oxoheptyl)carbamate is a type of carbamate compound . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions . The compound can be viewed as the ester of carbamic acid and benzyl alcohol .
Synthesis Analysis
Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis
The molecular structure of this compound contains a total of 40 bonds, including 20 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 acyl halogenide .Chemical Reactions Analysis
Carbamates are useful as protecting groups for amines. They can be installed and removed under relatively mild conditions . For example, the t-butyloxycarbonyl (Boc) protecting group can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group, which has a benzyl group, can be removed using catalytic hydrogenation (Pd-C, H2) .Physical and Chemical Properties Analysis
Benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water . It has a molecular formula of C8H9NO2, an average mass of 151.163 Da, and a mono-isotopic mass of 151.063324 Da .Aplicaciones Científicas De Investigación
Transformation and Synthesis Applications
- Benzyl carbamates have been studied for their transformative properties, such as the unexpected transformation into α-azidobenzeneacetamides, which can serve as synthons in peptide formation. This demonstrates their utility in synthetic chemistry for constructing complex molecules (Strässler & Heimgartner, 1997).
- In stereospecific nickel-catalyzed cross-coupling reactions, benzyl carbamates exhibit selective inversion or retention at the electrophilic carbon, depending on the ligand used, showcasing their role in controlling stereochemistry in organic synthesis (Harris et al., 2013).
Enzyme Inhibition Studies
- Benzylsulfamides, derived from benzyl carbamates, have shown inhibition effects on carbonic anhydrase enzymes, suggesting potential therapeutic applications in managing conditions associated with abnormal enzyme activity (Göksu et al., 2014).
Catalysis and Chemical Reactions
- The catalytic activity of Au(I) in the intramolecular hydroamination of N-allenyl carbamates highlights the potential of benzyl carbamates in catalyzing the formation of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds (Zhang et al., 2006).
Material Science and Crystal Growth
- The growth and characterization of organic single crystals of benzyl carbamate for potential applications in material science, where the understanding of crystal growth and properties is crucial for developing new materials (Solanki et al., 2015).
Medicinal Chemistry and Drug Design
- Novel benzene-based carbamates, including benzyl carbamates, have been explored for their potential as selective inhibitors of butyrylcholinesterase, an enzyme target in Alzheimer's disease therapy, showcasing the role of benzyl carbamates in drug design and discovery (Jones et al., 2016).
Mecanismo De Acción
Target of Action
Benzyl (7-oxoheptyl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . .
Mode of Action
Carbamates, in general, can be installed and removed under relatively mild conditions . They interact with their targets (amines) and result in changes that protect the amines during peptide synthesis .
Biochemical Pathways
Carbamates play a crucial role in peptide synthesis, a process that involves various biochemical pathways .
Result of Action
In the context of peptide synthesis, carbamates protect amines, thereby facilitating the synthesis process .
Safety and Hazards
Benzyl carbamate is harmful if inhaled and may cause respiratory irritation . It should be used only outdoors or in a well-ventilated area . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing . The substance should be stored locked up and in a well-ventilated place, with the container kept tightly closed .
Direcciones Futuras
Carbamates play an important role in modern drug discovery and medicinal chemistry . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . Future research may focus on developing new methods for functional transformation and exploring their potential applications in various fields.
Análisis Bioquímico
Biochemical Properties
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Cellular Effects
They can modulate inter- and intramolecular interactions with the target enzymes or receptors
Propiedades
IUPAC Name |
benzyl N-(7-oxoheptyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-12-8-3-1-2-7-11-16-15(18)19-13-14-9-5-4-6-10-14/h4-6,9-10,12H,1-3,7-8,11,13H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGHGYDTRIXYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3112179.png)


![1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol](/img/structure/B3112204.png)






